molecular formula C₃₀H₃₄O₅ B1141022 (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate) CAS No. 39865-76-4

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)

Cat. No. B1141022
CAS RN: 39865-76-4
M. Wt: 474.59
InChI Key:
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Description

The compound "(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)" represents a specific molecular structure that may have significance in various chemical and physical contexts. Understanding its synthesis, structure, reactions, and properties is crucial for its application in scientific research.

Synthesis Analysis

The synthesis of related benzo[b]furan derivatives often involves cyclization reactions and modifications of functional groups to achieve the desired molecular architecture. For instance, the synthesis of 2,3-diarylbenzo[b]furan derivatives through N-heterocyclic carbene-catalyzed conjugate addition followed by acid-mediated dehydrative annulation has been developed, offering a method to create a wide range of derivatives with moderate to good yields (Singh et al., 2018).

Molecular Structure Analysis

The molecular structure of benzo[b]furan derivatives, including the hexahydro variant, is characterized by its unique cyclic furan ring fused to a benzene ring. The structural analysis often involves X-ray diffraction data, as demonstrated in the synthesis and characterization of O-acryloylated 2,3-dihydrobenzo[b]furan-5-ol derivatives, which are closely related to the compound of interest (Sandoval et al., 2012).

Chemical Reactions and Properties

Benzo[b]furan derivatives undergo various chemical reactions, including cyclization, acylation, and substitution reactions, which are essential for synthesizing specific compounds with desired functional properties. For example, reactions of 6-methoxybenzo[b]furan-3(2H)-one with dicyanoethylenes provide a route to substituted dibenzo[b,d]furans, showcasing the versatility of benzo[b]furan derivatives in chemical synthesis (Shestopalov et al., 2003).

properties

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxodec-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-2-3-4-5-9-12-24(31)17-18-25-26-19-29(32)34-28(26)20-27(25)35-30(33)23-15-13-22(14-16-23)21-10-7-6-8-11-21/h6-8,10-11,13-18,25-28H,2-5,9,12,19-20H2,1H3/b18-17+/t25-,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVHYHYZKZHPR-CUWXCLFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)

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